molecular formula C13H9NO2 B15224704 4-Hydroxybenzo[g]quinolin-2(1H)-one

4-Hydroxybenzo[g]quinolin-2(1H)-one

Cat. No.: B15224704
M. Wt: 211.22 g/mol
InChI Key: XDLMLGUBGZLISH-UHFFFAOYSA-N
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Description

Significance of the Benzo[g]quinolinone Scaffold in Chemical and Biological Research

The benzo[g]quinolinone scaffold is a linearly fused polycyclic aromatic system containing a quinolinone moiety. This structural motif is a key component in various areas of research. In medicinal chemistry, derivatives of the parent quinoline (B57606) structure have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com The addition of a hydroxyl group and a lactam function, as seen in 4-hydroxy-2-quinolinones, further enhances the potential for biological interactions. nih.govnih.gov

Beyond its medicinal applications, the benzo[g]quinoline core has also been explored in materials science. The extended π-conjugation of the benzo[g]quinoline system imparts fluorescent properties, making its derivatives candidates for use in organic light-emitting devices (OLEDs). nih.gov For instance, certain 2,4-disubstituted benzo[g]quinoline derivatives have been synthesized and their electroluminescent properties evaluated, demonstrating their potential as emitting materials in multilayered OLEDs. nih.gov

Historical Context and Evolution of Research on 4-Hydroxybenzo[g]quinolin-2(1H)-one Derivatives

The history of quinolinone synthesis dates back to the late 19th century, with the development of classic ring-forming reactions. mdpi.com Methods like the Camps cyclization provided routes to both 2-hydroxyquinolines and 4-hydroxyquinolines, which exist in tautomeric equilibrium with their respective quinolone forms. wikipedia.org Over the years, numerous synthetic strategies have been developed to access the 4-hydroxy-2-quinolinone core and its derivatives. mdpi.com

Research into benzo-fused quinolines, such as the benzo[f] and benzo[c] isomers, has been more extensively documented, with studies focusing on their synthesis and evaluation for anticancer and antimicrobial activities. nih.govmdpi.com For example, the synthesis of benzo[f]quinoline (B1222042) derivatives has been achieved through multi-step reaction pathways, including quaternization followed by [3+2] dipolar cycloaddition reactions. nih.gov While specific historical accounts focusing solely on this compound are not abundant in the literature, its synthesis would conceptually fall under the established principles of quinolinone synthesis, likely involving the cyclization of an appropriately substituted naphthalene-based precursor. The evolution of research in this area has been driven by the quest for new therapeutic agents and functional materials, leading to the exploration of various isomeric forms of benzoquinolinones.

Scope and Research Trajectories in this compound Chemistry

Current and future research on this compound and its derivatives is likely to follow trajectories established by the broader class of quinolinones and benzoquinolines. The primary areas of investigation include:

Medicinal Chemistry: A significant focus is on the synthesis of novel derivatives with potential therapeutic applications. This includes the exploration of various substituents on the benzo[g]quinolinone scaffold to modulate biological activity. Research on related 4-hydroxy-2-quinolone analogs has shown that modifications at different positions can have a dramatic impact on their antimicrobial properties. nih.gov For instance, the introduction of a long alkyl side chain at the C-3 position and various substituents at the C-6 and C-7 positions have been investigated. nih.gov Similarly, derivatives of the related 4-hydroxy-2(1H)-quinolone have been used to create chalcones and pyrazolines with potential antimalarial activity. nih.gov

Materials Science: The fluorescent properties of the benzo[g]quinoline core suggest a continuing interest in developing new materials for optoelectronic applications. Research into benzo[g]quinoline derivatives for use as emitting materials in OLEDs is an active area. nih.gov

Synthetic Methodology: The development of more efficient and environmentally friendly synthetic routes to the benzo[g]quinolinone scaffold remains an important research direction. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. mdpi.com

Table of Investigated Activities of Related Quinolone Derivatives

Compound ClassInvestigated ActivityResearch Focus
4-Hydroxy-2-quinolone analogsAntimicrobial (antibacterial, antifungal)Structure-activity relationship studies focusing on alkyl chain length and ring substituents. nih.gov
4-Hydroxy-2(1H)-quinolone derived chalcones and pyrazolinesAntimicrobial, AntimalarialSynthesis and in silico evaluation for antimalarial activity. nih.gov
Benzo[f]quinoline derivativesAnticancer, AntimicrobialSynthesis and in vitro evaluation against various cancer cell lines. nih.gov
Benzo[c]quinoline derivativesAnticancerInvestigation of DNA intercalation as a mechanism of action. mdpi.com
Benzo[g]quinoline derivativesElectroluminescenceSynthesis and evaluation as emitting materials for OLEDs. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

4-hydroxy-1H-benzo[g]quinolin-2-one

InChI

InChI=1S/C13H9NO2/c15-12-7-13(16)14-11-6-9-4-2-1-3-8(9)5-10(11)12/h1-7H,(H2,14,15,16)

InChI Key

XDLMLGUBGZLISH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=CC(=O)N3)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Hydroxybenzo G Quinolin 2 1h One and Its Analogues

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the 4-hydroxyquinolin-2-one skeleton, the core of the target molecule, have historically relied on cyclocondensation reactions, often requiring harsh conditions. These foundational routes have been refined over the years and are still fundamental in heterocyclic chemistry.

Cyclocondensation Reactions

Cyclocondensation reactions are the cornerstone for the synthesis of quinolinone systems. These reactions typically involve the formation of the heterocyclic ring by intramolecularly closing a suitably substituted acyclic precursor.

A prevalent method involves the thermal cyclization of N-aryl-β-ketoamides or related malonamide (B141969) derivatives. For the synthesis of the isomeric 4-hydroxybenzo[h]quinolin-2-(1H)-one, a similar principle is applied. The process starts with the reaction of 1-naphthylamine (B1663977) with diethyl malonate, which can yield both 3-(1-naphthylamino)-3-oxopropanoic acid and N,N′-di(naphthyl-1-yl)malonamide. researchgate.net These precursors are then cyclized using a strong dehydrating agent and acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at high temperatures (130-150 °C) to afford the final benzoquinolinone product. researchgate.netresearchgate.net The formation of the desired quinolone ring is confirmed by the appearance of a characteristic signal for the C3-proton in ¹H NMR spectroscopy. researchgate.net

The Conrad-Limpach and Gould-Jacobs reactions represent other classical cyclocondensation pathways to 4-hydroxyquinolines. mdpi.comnih.gov The Conrad-Limpach synthesis involves the reaction of an aniline (B41778) with a β-ketoester, followed by thermal cyclization. The Gould-Jacobs reaction begins with the condensation of an aniline with diethyl ethoxymethylidenemalonate, and the resulting intermediate is cyclized thermally to form a 4-hydroxy-3-carbethoxyquinoline, which can be subsequently hydrolyzed and decarboxylated to yield the 4-hydroxyquinolin-2-one. mdpi.com These methods, while robust, often require high temperatures and can have limitations regarding substrate scope and regioselectivity. mdpi.com

Method Precursors Reagents/Conditions Product Yield Reference
PPA Cyclization3-(1-Naphthylamino)-3-oxopropanoic acidPolyphosphoric acid (PPA), 140–150 °C, 5 h4-Hydroxybenzo[h]quinolin-2-(1H)-one53% researchgate.net
PPA CyclizationN,N′-di(1-naphthyl)malonamidePolyphosphoric acid (PPA), 130–140 °C4-Hydroxybenzo[h]quinolin-2-(1H)-one- researchgate.net
Conrad-LimpachAnilines, β-ketoestersThermal cyclization4-HydroxyquinolinesVariable nih.govresearchgate.net
Gould-JacobsAnilines, Diethyl ethoxymethylidenemalonateThermal cyclization, then hydrolysis/decarboxylation4-Hydroxyquinolin-4-onesVariable mdpi.com

Multi-Component Reaction Approaches for Benzo[g]quinolinone Core Formation

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. nih.gov For the construction of benzoquinoline cores, several MCRs have been developed.

One notable approach involves a one-pot, three-component [4+2] cyclic condensation of aldehydes, aromatic amines, and an alkyne equivalent to build the quinoline (B57606) framework. nih.gov While demonstrated for benzo[f]quinoline-linked covalent organic frameworks, this strategy highlights the potential for MCRs to rapidly assemble complex annulated quinoline systems. nih.gov

Another powerful MCR strategy for constructing related quinoline structures involves the reaction of α,β-unsaturated aldehydes, 2-hydroxy-1,4-naphthoquinone, and 5-aminopyrazoles. rsc.org This reaction proceeds via liquid-assisted grinding, a green chemistry technique, to yield complex benzo[h]pyrazolo[3,4-b]quinoline derivatives in short reaction times. rsc.org Such methodologies underscore the power of MCRs to create diverse heterocyclic libraries from simple starting materials.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally benign and highly efficient protocols. For the synthesis of 4-hydroxybenzo[g]quinolin-2(1H)-one and its analogues, this has led to the exploration of metal-free catalysis, microwave-assisted reactions, and sophisticated one-pot designs.

Organocatalytic and Metal-Free Protocols

The move away from potentially toxic and expensive metal catalysts has spurred the development of organocatalytic and metal-free synthetic routes. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of quinolin-4-ones. mdpi.com These electron-rich species can catalyze reactions under mild conditions, offering an alternative to traditional methods.

Transition-metal-free approaches for C-H functionalization have also been applied. For instance, the C-3 arylation of quinolin-4-ones can be achieved using arylhydrazines as the aryl radical source and air as the oxidant in the presence of a base at room temperature, avoiding the need for pre-functionalization of the quinolone core. organic-chemistry.org Furthermore, a base-promoted insertion of ynones into the C-N σ-bond of amides provides a transition-metal-free pathway to substituted quinolin-4(1H)-ones. organic-chemistry.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. nih.govnih.gov The synthesis of 4-hydroxy-2-quinolone analogues has been significantly enhanced by this technology.

A green and efficient method involves the microwave-assisted condensation of anilines with malonic acid or its esters. nih.govnih.gov For example, the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate can be achieved in 5-13 minutes under microwave irradiation, catalyzed by the low-toxicity Lewis acid bismuth(III) chloride. nih.gov This approach not only dramatically reduces reaction times compared to conventional heating but also aligns with the principles of green chemistry. nih.gov The synthesis of 4-hydroxy-2(1H)-quinolone derived chalcones has also been successfully performed using microwave irradiation. nih.gov

Method Reactants Catalyst/Conditions Time Yield Reference
BiCl₃ Catalysisβ-Enaminone, Diethyl malonateBiCl₃ (20 mol%), Microwave Irradiation5-13 min51-71% nih.gov
Neat ReactionAniline derivatives, Malonic acid/estersMicrowave Irradiation-Moderate to good nih.gov
Chalcone Formation4-hydroxy-3-acetyl-quinolin-2(1H)-one, AldehydesMicrowave Irradiation-- nih.gov

One-Pot and Cascade Reaction Designs

One-pot and cascade reactions offer supreme elegance and efficiency in synthesis by minimizing purification steps, saving solvents, and reducing waste. These processes involve multiple bond-forming events in a single reaction vessel without isolating intermediates.

A one-pot, two-step sequence for synthesizing 4-quinolones has been developed that operates at room temperature, providing a mild alternative to high-temperature methods. organic-chemistry.org Another efficient one-pot synthesis of 3-carbonyl-4-quinolone derivatives involves a copper-catalyzed aza-Michael addition of 2-aminobenzoates to α,β-unsaturated ketones, followed by cyclization and a mild oxidation. organic-chemistry.org

Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, have been designed for the synthesis of complex benzo[h]quinolines. mdpi.com For instance, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene creates a precursor that, upon reaction with naphthalen-1-amine, undergoes a cascade of enamine–imine tautomerization, intramolecular electrocyclization, and aromatization by elimination to form highly substituted benzo[h]quinolines. mdpi.com This demonstrates a sophisticated approach to constructing the annulated quinoline system in a controlled, step-economical fashion.

Regioselective Synthesis of Substituted this compound Derivatives

The regioselective synthesis of substituted this compound derivatives primarily relies on classical quinolone synthesis methodologies, adapted for use with naphthalenamine precursors. The Gould-Jacobs and Conrad-Limpach reactions are cornerstone strategies that offer pathways to this specific heterocyclic system. researchgate.netablelab.eunih.gov The regioselectivity of these reactions is inherently directed by the starting materials, particularly the choice of naphthalenamine isomer and the substituents thereon.

To achieve the benzo[g]quinoline framework, 2-naphthalenamine is the requisite starting material. wikipedia.org The fusion of the quinolone ring onto the naphthalene (B1677914) system can theoretically occur in two ways, leading to either the linear benzo[g] or the angular benzo[h] isomer. The use of 2-naphthalenamine directs the cyclization to form the desired linear benzo[g] scaffold.

A key strategy for introducing substituents at specific positions on the this compound core involves the use of appropriately substituted 2-naphthalenamines. The substituents on the starting aniline precursor are carried through the cyclization process, ultimately dictating the substitution pattern of the final product.

One of the most versatile methods for constructing the 4-hydroxy-2-quinolone ring system is the Gould-Jacobs reaction. nih.govwikipedia.orgyoutube.com This reaction involves the condensation of an aniline (in this case, a substituted 2-naphthalenamine) with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate. The initial condensation is followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxy-2-quinolone. The regioselectivity is determined by the substitution pattern of the initial 2-naphthalenamine.

Similarly, the Conrad-Limpach reaction provides another route, involving the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, can influence the regioselectivity of the initial condensation and the subsequent cyclization, leading to either 4-hydroxyquinolines or 2-hydroxyquinolines. For the synthesis of 4-hydroxybenzo[g]quinolin-2(1H)-ones, the reaction is controlled to favor the formation of the 4-hydroxy isomer.

While specific examples with extensive data tables for a wide range of substituted this compound derivatives are not extensively documented in readily available literature, the established principles of these classical quinoline syntheses provide a robust framework for their regioselective preparation. The following table outlines the expected products from the reaction of substituted 2-naphthalenamines with diethyl malonate, a common reagent in these syntheses, based on the foundational principles of the Gould-Jacobs and Conrad-Limpach reactions.

Starting Material (Substituted 2-Naphthalenamine)ReagentExpected Product (Substituted this compound)
2-NaphthalenamineDiethyl malonateThis compound
6-Methoxy-2-naphthalenamineDiethyl malonate8-Methoxy-4-hydroxybenzo[g]quinolin-2(1H)-one
7-Chloro-2-naphthalenamineDiethyl malonate9-Chloro-4-hydroxybenzo[g]quinolin-2(1H)-one
5-Nitro-2-naphthalenamineDiethyl malonate7-Nitro-4-hydroxybenzo[g]quinolin-2(1H)-one

This table is illustrative and based on established reaction mechanisms. Actual yields and specific reaction conditions would require experimental determination.

Further functionalization of the pre-formed this compound core represents an alternative strategy for obtaining substituted derivatives. However, achieving regioselectivity in the direct functionalization of the fused ring system can be challenging and often leads to mixtures of products. Therefore, the synthesis from appropriately substituted precursors remains the more controlled and regioselective approach.

Chemical Reactivity and Transformation Studies of 4 Hydroxybenzo G Quinolin 2 1h One

Functionalization at Nitrogen (N1) Position

The nitrogen atom at the N1 position of the 4-Hydroxybenzo[g]quinolin-2(1H)-one ring system is a key site for functionalization. Alkylation and methylation are common reactions at this position. For instance, the reaction of this compound with dimethyl sulfate (B86663) can yield 4-methoxy-1-methylbenzo[h]quinolin-2(1H)-one. researchgate.net Hydrolysis of this product can then lead to the formation of 4-hydroxy-1-methylbenzo[h]quinolin-2(1H)-one. researchgate.net These N-substituted derivatives are often explored for their potential as multi-target agents in drug discovery. mdpi.com

Electrophilic and Nucleophilic Substitutions at the C3 Position

The C3 position of the this compound core is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic Substitution: A notable electrophilic substitution is nitration. The reaction of 4-hydroxybenzo[h]quinolin-2-(1H)-one with a nitrating agent can introduce a nitro group at the C3 position, yielding 3-nitrobenzo[h]quinolin-2-(1H)-one. researchgate.net This nitro derivative can be further reduced to the corresponding 3-amino-4-hydroxybenzo[h]quinolin-2-(1H)-one. researchgate.net

Nucleophilic Substitution: The C3 position can also undergo nucleophilic attack. For example, the synthesis of quinoline-3-carboxamides (B1200007) can be achieved, and these compounds have shown significant biological activities. mdpi.com

Reactions Involving the C4-Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C4 position is a versatile handle for further derivatization through reactions like etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether. For example, treatment of 4-hydroxybenzo[h]quinolin-2-(1H)-one with an appropriate alkylating agent results in the formation of the corresponding 4-alkoxy derivative, such as 4-methoxybenzo[h]quinolin-2-(1H)-one. researchgate.net

Esterification: Ester derivatives can also be prepared from the C4-hydroxyl group. researchgate.net These modifications can significantly alter the physicochemical properties and biological activity of the parent compound.

Annulation and Ring-Fused Derivatives from the Benzo[g]quinolinone Scaffold

The benzo[g]quinolinone scaffold serves as a valuable starting material for the synthesis of more complex, ring-fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing framework, are a key strategy in this regard. One-pot synthesis methods, such as a base-catalyzed 1,4-addition/intramolecular annulation cascade, have been developed for the efficient construction of functionalized benzo[h]quinolines. nih.gov These methods are atom- and step-economical, providing access to a diverse range of derivatives. nih.gov The exploration of such reactions has led to the synthesis of novel N-heterocycles with potential microbiological properties. nih.gov

Derivatization for the Generation of Novel Hybrid Structures (e.g., Azo Dyes, Schiff Bases, Carboxamides)

The reactivity of this compound allows for its derivatization into various novel hybrid structures, including azo dyes, Schiff bases, and carboxamides.

Azo Dyes: The C3 position of 4-hydroxybenzo[h]quinolin-2-(1H)-one can be coupled with diazotized aniline (B41778) derivatives to produce a series of novel azo disperse dyes. researchgate.net The synthesis is typically carried out in a basic ethanol (B145695) solution at low temperatures. researchgate.net These dyes often exist in a hydrazone tautomeric form. researchgate.net

Schiff Bases: Schiff bases can be synthesized from derivatives of 4-hydroxyquinolin-2-one. For instance, 3-amino-4(1H)-quinolinone derivatives can react with various aldehydes to form Schiff bases. nih.gov These compounds are of interest due to their potential biological activities. orientjchem.orgrdd.edu.iq

Carboxamides: Carboxamide derivatives of the 4-hydroxy-2-quinolinone scaffold have been synthesized and investigated for their biological activities. mdpi.com These are often prepared by reacting a quinolinone carboxylic acid derivative with an appropriate amine. mdpi.comnih.gov The resulting carboxamides can exhibit a range of biological effects. mdpi.com

Tautomerism and Conformational Analysis of 4 Hydroxybenzo G Quinolin 2 1h One Systems

Investigation of Enol-Keto Tautomeric Equilibria

The structure of 4-Hydroxybenzo[g]quinolin-2(1H)-one allows for the existence of a dynamic equilibrium between two tautomeric forms: the enol form (4-hydroxy-benzo[g]quinoline) and the keto form (benzo[g]quinoline-2,4(1H,3H)-dione). Extensive studies on analogous 4-hydroxy-2-quinolone systems have consistently shown that the equilibrium predominantly favors the keto tautomer in both the solid state and in polar solvents. researchgate.netresearchgate.netresearchgate.net

Computational analyses, such as Density Functional Theory (DFT) calculations performed on related 4-hydroxyquinoline (B1666331) derivatives, support the experimental findings, indicating a higher stability for the keto form. researchgate.netresearchgate.net The preference for the keto tautomer is generally attributed to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) present in the enol form. orgoreview.com

X-ray crystallographic analysis of the closely related 4-hydroxy-4(1H)-quinolone confirms that the keto tautomer is the favored structure in the solid crystal lattice. researchgate.net The crystal structure reveals intermolecular hydrogen bonding between the imino hydrogen and the carbonyl group of an adjacent molecule, forming a stable dimer. researchgate.net While the keto form is generally dominant, the enol form can be stabilized under specific conditions, such as in the gas phase or through intramolecular hydrogen bonding when suitable substituents are present at the 3-position. researchgate.netorgoreview.comrsc.org

Table 1: Tautomeric Preference in 4-Hydroxyquinolone Systems

Condition Predominant Tautomer Primary Reason Supporting Evidence
Solid State Keto Crystal packing forces, intermolecular H-bonding X-ray Crystallography researchgate.net
Polar Solvents (DMSO, Water) Keto Stabilization of the more polar C=O group NMR Spectroscopy researchgate.net
Gas Phase Enol (potentially) Absence of solvent polarity effects Structural Studies researchgate.net

Study of Azo-Hydrazone Tautomerism in Derived Chromophores

The this compound scaffold serves as a valuable coupling component for the synthesis of novel chromophores, particularly azo dyes. These dyes are typically prepared through an azo coupling reaction, where a diazotized aniline (B41778) derivative reacts with the benzoquinolinone molecule. researchgate.netjbiochemtech.comunb.canih.gov The resulting azo dyes, which feature an -N=N- linkage, exhibit a second critical tautomeric equilibrium: the azo-hydrazone tautomerism. nih.gov

Research on azo dyes derived from the isomeric 4-hydroxybenzo[h]quinolin-2-(1H)-one has shown that these compounds exist almost entirely in the more stable hydrazone form. researchgate.net This tautomer is characterized by a C=N-NH- structure instead of the C-N=N- azo linkage. The stability of the hydrazone form is significantly enhanced by the formation of a strong intramolecular hydrogen bond between the hydrazone N-H proton and the adjacent carbonyl oxygen, creating a stable six-membered ring. researchgate.netnih.govnih.gov This phenomenon is common in azo dyes that have a hydroxyl group positioned ortho to the azo linkage. rsc.orgnih.gov

The azo-hydrazone equilibrium is not just a structural curiosity; it profoundly impacts the dye's color, stability, and photophysical properties. nih.govnih.gov The two tautomers possess different electronic configurations and, consequently, different absorption spectra, making their study essential for designing dyes with specific color characteristics. nih.gov

Solvent and Substituent Effects on Tautomeric Preferences

The position of the tautomeric equilibrium in both the parent benzo[g]quinolinone system and its azo derivatives is highly sensitive to the surrounding environment and molecular structure.

Solvent Effects: The polarity of the solvent plays a critical role in determining which tautomer predominates.

Enol-Keto Equilibrium: Polar solvents tend to stabilize the more polar keto tautomer of 4-hydroxyquinolones. nih.gov This stabilization arises from favorable dipole-dipole interactions between the solvent and the polar C=O group. colab.ws

Azo-Hydrazone Equilibrium: In azo-hydrazone systems, polar solvents generally favor the hydrazone form. nih.govgoums.ac.ir However, solvents with high hydrogen bond accepting capabilities, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), can disrupt the internal hydrogen bond of the hydrazone tautomer, shifting the equilibrium towards the azo form. nih.gov In some cases, the intramolecular hydrogen bonding in the hydrazone is so strong that the tautomeric equilibrium shows little sensitivity to solvent polarity. researchgate.net

Substituent Effects: The introduction of substituents onto the aromatic rings can electronically influence the tautomeric balance.

Enol-Keto Equilibrium: The electronic nature of substituents can tune the relative stabilities of the tautomers. Electron-withdrawing groups on the quinolone ring system can further stabilize the keto form. ed.gov Conversely, introducing a hydrogen-bond-accepting substituent at the 3-position can dramatically shift the equilibrium to favor the enol form by creating a strong intramolecular hydrogen bond. rsc.org

Azo-Hydrazone Equilibrium: For derived azo dyes, electron-withdrawing groups on the phenylazo moiety typically favor the hydrazone tautomer, while electron-donating groups favor the azo form. nih.govgoums.ac.irmdpi.com This is because electron-withdrawing groups increase the acidity of the N-H proton in the hydrazone, strengthening the intramolecular hydrogen bond.

Spectroscopic Techniques for Tautomerism Elucidation

A variety of spectroscopic techniques are indispensable for identifying and quantifying the different tautomers of this compound and its derivatives in different states and solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural assignment of tautomers.

¹³C NMR: The chemical shift of the carbon atoms provides clear evidence. For instance, the keto form of 4-hydroxy-4(1H)-quinolone in DMSO shows a characteristic C4-carbonyl signal at approximately 176.8 ppm, which is absent in the enol form. researchgate.net

¹H NMR: The proton chemical shifts are also distinct for each tautomer. The presence of a labile proton, such as the N-H of the hydrazone, can be confirmed by deuterium (B1214612) exchange experiments. rsc.org Furthermore, the relative concentrations of the tautomers in equilibrium can be determined by integrating the signals corresponding to each form, allowing for the calculation of the equilibrium constant (Keq). ed.govscirp.org

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule, which differ for each tautomer. The azo and hydrazone forms of the derived dyes have distinct absorption maxima (λmax). nih.gov By monitoring changes in the absorption spectrum in different solvents (solvatochromism), one can infer shifts in the tautomeric equilibrium. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups that define each tautomer.

The presence of a strong carbonyl (C=O) stretching vibration, typically in the range of 1600–1700 cm⁻¹, is a definitive marker for the keto tautomer of the quinolinone or the hydrazone form of the azo dye. researchgate.netresearchgate.net

Conversely, the presence of a broad hydroxyl (O-H) stretching band would indicate the enol form. In many cases, the predominance of the keto form is confirmed by the observation of a C=O band and the absence of a significant O-H band. researchgate.net

Table 2: Key Spectroscopic Markers for Tautomer Identification

Spectroscopic Technique Keto/Hydrazone Form Marker Enol/Azo Form Marker Reference
¹³C NMR Carbonyl carbon signal (~177 ppm) Absence of C=O, presence of C-OH signal researchgate.net
¹H NMR Specific NH proton signal (hydrazone) Specific OH proton signal (enol) rsc.org
UV-Vis Distinct absorption band (λmax) Different absorption band (λmax) nih.gov

| IR | Strong C=O stretch (~1650 cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹) | researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Investigations of 4 Hydroxybenzo G Quinolin 2 1h One

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic and structural properties of molecules. For quinolinone derivatives, these calculations are crucial for understanding their behavior and designing new compounds with specific functionalities.

Density Functional Theory (DFT) is a powerful method used to determine the optimized geometrical configurations of molecules. nih.gov By employing basis sets like B3LYP/6-311++G(d,p), researchers can calculate various parameters that describe the molecule's stability and structure. nih.gov For instance, in studies of related quinolinone derivatives, the planarity of the heterocyclic ring system is a key feature, with calculated dihedral angles confirming a nearly ideal planar conformation. ias.ac.in This planarity is often stabilized by intramolecular hydrogen bonds, which can be identified and characterized through these computational models. ias.ac.in The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. nih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. ias.ac.indntb.gov.ua

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govyoutube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity and lower stability. nih.govscielo.br

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. These include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Theoretical studies on various quinoline (B57606) derivatives have utilized DFT calculations to determine these parameters. nih.govrsc.org For example, in one study, a compound with a small energy gap of 2.783 eV and a high softness value of 0.719 eV⁻¹ was identified as being comparatively more reactive. nih.gov In contrast, another compound with a larger energy gap of 3.995 eV and a hardness of 1.998 eV was found to be more stable. nih.gov

Table 1: Frontier Molecular Orbital Properties and Reactivity Descriptors for Selected Quinolinone Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Hardness (η) (eV) Softness (S) (eV⁻¹)
Derivative 1 -6.123 -2.128 3.995 1.998 0.500
Derivative 2 -5.891 -3.108 2.783 1.392 0.719

This table is generated based on representative data from studies on similar compounds and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. nih.gov By analyzing the MEP map, chemists can gain insights into a molecule's reactivity and its interactions with other molecules. researchgate.net

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronic and photonic devices. nih.gov Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, including the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). nih.gov These parameters provide a measure of a molecule's response to an applied electric field. A high first hyperpolarizability value is a key indicator of a promising NLO material. nih.gov Research on related organic compounds has shown that molecules with significant charge transfer characteristics often exhibit enhanced NLO properties. nih.gov

Table 2: Calculated Non-Linear Optical Properties for a Representative Quinolinone Derivative

Parameter Value
Dipole Moment (μ) 5.0 D
Polarizability (α) 35.0 x 10⁻²⁴ esu

This table is generated based on representative data from studies on similar compounds and is for illustrative purposes.

Spectroscopic Property Simulations and Validation with Experimental Data

Computational chemistry plays a vital role in interpreting and validating experimental spectroscopic data. DFT calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). nih.gov

The simulated IR and NMR spectra can be compared with experimental data to confirm the molecular structure of newly synthesized compounds. nih.govscielo.br A good correlation between the calculated and experimental spectra provides strong evidence for the proposed structure. nih.gov For instance, in the study of quinolinone derivatives, the calculated vibrational frequencies and chemical shifts have shown good agreement with experimental FT-IR and NMR data. nih.govias.ac.in

Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the electronic transitions between molecular orbitals. ias.ac.innih.gov These simulations can predict the absorption wavelengths (λmax) and oscillator strengths (f) of electronic transitions, which can then be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. ias.ac.in

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Investigations

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. researchgate.netbarbatti.org Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a tautomer with a different electronic structure. researchgate.net This process often results in a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net

The 4-hydroxy-2-quinolone scaffold is a prime candidate for ESIPT due to the presence of the hydroxyl group (proton donor) and the carbonyl group (proton acceptor). rsc.org Computational studies can elucidate the mechanism of ESIPT by mapping the potential energy surfaces of the ground and excited states. rsc.orgresearchgate.net These studies can determine whether the proton transfer is a barrierless process or if it involves an energy barrier. rsc.org For example, in some nitro-substituted 10-hydroxybenzo[h]quinolines, theoretical calculations have confirmed the existence of a barrier in both the ground and excited states, influencing the rate of proton transfer. rsc.org The ESIPT process is crucial for the fluorescent properties of many quinolinone derivatives and is a key area of investigation for the development of fluorescent probes and sensors. researchgate.netnih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing a detailed view of intermolecular interactions. For 4-Hydroxybenzo[g]quinolin-2(1H)-one, MD simulations can elucidate its interactions with solvent molecules, biological macromolecules, or other chemical species. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interaction patterns over time.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related quinoline derivatives. nih.gov For instance, Car-Parrinello molecular dynamics (CPMD) has been employed to investigate intermolecular hydrogen bonds in systems like 10-hydroxybenzo[h]quinoline. nih.gov Such studies reveal the dynamics of hydrogen bond formation and breaking, which are critical for understanding the solubility, crystal packing, and binding affinity of the molecule.

A hypothetical MD simulation of this compound in an aqueous environment would likely focus on the hydrogen bonding capabilities of the hydroxyl (-OH) and amide (N-H) groups, as well as the carbonyl (C=O) group. These simulations can quantify the strength and lifetime of hydrogen bonds with water molecules, providing insights into its solvation and thermodynamic properties.

Table 1: Illustrative Intermolecular Interaction Parameters from a Hypothetical MD Simulation

Interacting Group of this compoundPotential Interaction PartnerType of InteractionSimulated Average Distance (Å)
4-OH (donor)Water (acceptor)Hydrogen Bond1.8 - 2.2
2-C=O (acceptor)Water (donor)Hydrogen Bond1.9 - 2.3
1-NH (donor)Water (acceptor)Hydrogen Bond1.8 - 2.2
Aromatic RingsAromatic side chains of a proteinπ-π Stacking3.5 - 4.5

Note: The data in this table is illustrative and based on typical values observed for similar functional groups in MD simulations.

These simulations are computationally intensive and rely on accurate force fields to describe the interatomic potentials. The choice of force field is critical for obtaining reliable results that can be correlated with experimental data.

In Silico Prediction of Structure-Activity Relationships (SAR)

In silico prediction of structure-activity relationships (SAR) is a cornerstone of modern drug discovery and materials science. nih.gov It involves the use of computational models to predict how the biological activity or properties of a compound will change when its chemical structure is modified. For this compound, SAR studies can guide the synthesis of new derivatives with enhanced therapeutic efficacy or other desired characteristics. nih.gov

The general approach involves creating a dataset of compounds with known activities and then using machine learning or statistical methods to build a predictive model. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example, where descriptors representing the physicochemical properties of the molecules are correlated with their biological activities. nih.gov

For the this compound scaffold, SAR studies could explore the effects of introducing various substituents at different positions on the benzo[g]quinoline ring system. For example, modifying the substituents on the aromatic rings or at the nitrogen atom could significantly impact the molecule's interaction with a biological target. nih.govmdpi.com Computational methods such as molecular docking can be used to predict the binding affinity of these modified structures to a specific protein target, thereby providing a rational basis for SAR. mdpi.comnih.gov

Table 2: Illustrative In Silico SAR Predictions for Hypothetical Derivatives of this compound

Position of SubstitutionSubstituentPredicted Change in Biological Activity (Hypothetical)Rationale (Based on General Principles)
C-7-ClIncreaseEnhances hydrophobic interactions in a binding pocket.
C-7-OCH3DecreaseMay introduce steric hindrance or unfavorable electronic effects.
N-1-CH3IncreaseCan improve metabolic stability and cell permeability.
N-1-C(O)CH3DecreaseThe bulky acetyl group might clash with the binding site.
4-OH-OCH3DecreaseLoss of a key hydrogen bond donor group.

Note: This table presents a hypothetical SAR study to illustrate the concept. The predicted changes are not based on experimental data for this specific compound.

These in silico predictions must be validated through experimental synthesis and biological testing. However, they play a crucial role in prioritizing which compounds to synthesize, thereby saving significant time and resources in the research and development process. nih.gov

Biological Activity Research: Mechanistic and Target Oriented Investigations of 4 Hydroxybenzo G Quinolin 2 1h One Derivatives

Enzyme Inhibition Potentials and Mechanistic Pathways

Derivatives of 4-hydroxybenzo[g]quinolin-2(1H)-one have demonstrated significant inhibitory activity against a variety of enzymes, highlighting their potential as therapeutic agents for a range of diseases. The core quinolinone structure serves as a privileged scaffold for designing targeted enzyme inhibitors. nih.govmdpi.com

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of these enzymes is a critical target for anti-inflammatory drug development. Research into 4-hydroxy-2-quinolinone derivatives has identified potent LOX inhibitors. nih.govnih.gov

In one study, a series of twenty-one novel quinolinone-carboxamides and seven hybrid compounds were synthesized and evaluated for their ability to inhibit soybean LOX. nih.gov Among these, quinolinone–carboxamide compounds 3h and 3s displayed the most potent LOX inhibitory activity, with an IC50 value of 10 μM. nih.gov Another carboxamide, 3g , and a hybrid of quinolinone with acetylated ferulic acid, 11e , also showed notable activity with IC50 values of 27.5 μM and 52 μM, respectively. nih.gov Molecular docking studies suggested that the most active compounds, 3h and 3s , bind to an alternative binding site on the enzyme, similar to the reference compound nordihydroguaiaretic acid (NDGA). nih.gov

Inhibitory Activity of 4-Hydroxy-2-quinolinone Derivatives against Soybean Lipoxygenase (LOX)
CompoundDescriptionIC50 (μM)Source
3hQuinolino ne–carboxamide derivative10 nih.gov
3sQuinolino ne–carboxamide derivative10 nih.gov
3gQuinolino ne–carboxamide derivative27.5 nih.gov
11eQuinolino ne hybrid with acetylated ferulic acid52 nih.gov

Phosphatidylinositol 3-Kinase (PI3K) Inhibition Research

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, differentiation, and migration, and its abnormal activation is linked to various human cancers. nih.govnih.gov Consequently, PI3Kα has become a significant target for anticancer drug design. nih.govnih.gov

Derivatives of 4-hydroxy-2-quinolone have been investigated as PI3Kα inhibitors. A series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides were synthesized and tested for their anticancer activity. nih.gov Compounds 8 and 16 from this series showed inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. nih.gov Specifically, compound 16 exhibited an IC50 of 13 µM against Caco-2 cells and was found to significantly affect the genes encoding for AKT, BAD, and PI3K. nih.gov Induced-fit docking studies revealed that the quinolone scaffold fits within the kinase domains of PI3Kα, forming hydrogen bonds with key binding residues. nih.gov

In a related study, molecular hybridization was used to develop quinazoline-2-indolinone derivatives as selective PI3Kα inhibitors. The representative compound 8 from this series showed a potent PI3Kα enzymatic IC50 value of 9.11 nM and effectively suppressed the viability of several cancer cell lines. nih.gov

Inhibitory Activity of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide Derivatives
CompoundCell LineIC50 (μM)Source
Compound 8Caco-298 nih.gov
HCT-116337
Compound 16Caco-213 nih.gov
HCT-116240.2

Photosynthesis Inhibitor Activity in Plant Systems (e.g., Photosystem II)

Herbicides that inhibit Photosystem II (PS II) are a major class of compounds used in agriculture. ucanr.eduunl.edu They function by binding to the D1 protein of the PS II complex, which blocks electron transport, halts CO2 fixation, and ultimately leads to plant death. ucanr.eduunl.edu

A study involving twelve ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives tested their ability to inhibit the oxygen evolution rate (OER) in spinach chloroplasts, a measure of photosynthesis inhibition. nih.gov The derivatives displayed a wide range of activity. Two compounds, 8 (a 6-bromo derivative) and 2 (a 6-chloro derivative), showed the most interesting IC50 values of 126 µmol/L and 157 µmol/L, respectively, although the activity of the other compounds was low. nih.gov This indicates that the substitution pattern on the quinolinone ring plays a crucial role in its herbicidal activity. The mechanism is believed to involve the inhibition of photosynthetic electron transport (PET) in photosystem II. nih.govmdpi.com

Photosynthesis-Inhibiting Activity of Ring-Substituted 4-hydroxy-1H-quinolin-2-one Derivatives
CompoundSubstituentIC50 (µmol/L) for OER InhibitionSource
86-Bromo126 nih.gov
26-Chloro157 nih.gov

Studies on Other Specific Enzyme Targets (e.g., Topoisomerases)

Bacterial DNA gyrase (GyrB), a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibacterial agents. Researchers have identified 4-hydroxy-2-quinolone derivatives as potential GyrB inhibitors. nih.gov

Through structural searches and experimental testing, a compound designated f1 (AG-690/11765367), which features a 4-hydroxy-2-quinolone-3-carboxamide core with an N-quinazolinone moiety, was identified as a novel, moderate inhibitor of S. aureus GyrB with an IC50 of 1.21 µM. nih.gov Molecular docking studies suggest that the 4-hydroxy-2-quinolone fragment is essential for binding to the ATP binding site of GyrB. Specifically, the carbonyl group of the quinolone forms hydrogen bonds with Arg144, and the 4-hydroxyl group interacts with Glu58 and Arg84. nih.gov This discovery positions N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as a promising starting point for developing new antibacterial agents targeting DNA gyrase. nih.gov

Receptor Modulation and Binding Affinity Studies (e.g., Cannabinoid Receptors)

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that play roles in various physiological processes. nih.govnih.gov The CB2 receptor, in particular, is an attractive therapeutic target due to its involvement in pathological processes without the psychoactive side effects associated with CB1 receptor activation. nih.govresearchgate.net

A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been synthesized and evaluated for their binding affinity to human CB1 and CB2 receptors. researchgate.net These compounds were designed to incorporate structural features common to other cannabinoid ligands. The results indicated that these derivatives exhibit selectivity for the CB2 receptor. In a [35S]-GTPγS binding assay, the compounds acted as CB2 receptor agonists. Molecular modeling studies showed that the active compounds interact with the CB2 receptor through a combination of hydrogen bonds and aromatic/hydrophobic interactions, highlighting the potential of the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold for developing new, selective CB2 receptor agonists. researchgate.net

Antimicrobial Activity Investigations: Mechanistic Insights

The quinoline (B57606) and quinolone scaffolds are integral to many antimicrobial agents. nih.govmdpi.com Research has demonstrated that derivatives of 4-hydroxy-2-quinolone possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govresearchgate.netnih.gov

Studies on various substituted 4-hydroxy-2-quinolone analogs have shown activity against a range of pathogens. For instance, certain 4-hydroxy-1-methyl/phenyl-3-substituted quinolin-2-(1H)-ones demonstrated good antifungal activity against Candida albicans and Aspergillus niger. researchgate.net Another study screened 4-hydroxy-2-quinolone analogs and found activity against the fungus Aspergillus flavus and the Gram-positive bacterium Staphylococcus aureus. nih.gov

The mechanism of action for the antibacterial effects of some quinolone derivatives has been linked to the inhibition of essential bacterial enzymes. As mentioned previously, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as inhibitors of bacterial DNA gyrase B (GyrB), which is crucial for DNA replication and repair. nih.gov Other quinoline-based hybrids have been shown to inhibit Mycobacterium tuberculosis by targeting ATP synthase. mdpi.com The antimicrobial activity is often dependent on the specific substitutions on the quinolone ring, which influences the compound's ability to interact with microbial targets. mdpi.comnih.gov For example, benzo[f]quinolinium salts have shown excellent antifungal activity against Candida albicans and good antibacterial activity against Staphylococcus aureus, with in silico studies suggesting interactions with ATP synthase and topoisomerase II. nih.gov

Antibacterial Action Mechanisms

While the primary focus of many studies has been on the antifungal and antiproliferative effects of 4-hydroxy-2-quinolone analogs, some research has touched upon their antibacterial properties. Generally, these derivatives show limited activity against both Gram-positive (like Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov However, certain structural modifications, such as the introduction of a bromine atom and a long alkyl side chain, have been shown to confer significant inhibitory activity against S. aureus. nih.gov This suggests that specific substitutions on the quinoline core are crucial for antibacterial efficacy. The mechanism of action is thought to be related to metal(II)-dependent processes, a hypothesis supported by the enhanced activity observed with halogenated derivatives. nih.gov A comprehensive study has also pointed to quinazoline-2,4(1H,3H)-dione derivatives, which are structurally related to quinolones, as inhibitors of bacterial gyrase and DNA topoisomerase IV, mimicking the action of fluoroquinolones. nih.gov

Antifungal Activity and Cellular Targets

The antifungal potential of 4-hydroxy-1H-quinolin-2-one derivatives has been more extensively investigated. nih.govcore.ac.uknih.gov In vitro screenings against various fungal strains have demonstrated their inhibitory capabilities. nih.govnih.gov The mechanism of action, though not fully elucidated for all derivatives, is believed to share similarities with other quinoline-based antifungal agents. nih.govcore.ac.uknih.gov

One study highlighted the exceptional antifungal activity of a brominated analog with a nonyl side chain against Aspergillus flavus, even surpassing the efficacy of the conventional antifungal drug amphotericin B. nih.gov The lipophilicity of these compounds, influenced by the nature and position of substituents on the quinoline ring, plays a significant role in their antifungal potency. nih.govnih.gov This relationship between chemical structure and biological activity is a key area of ongoing research. nih.govnih.gov

Antiproliferative Activity: Cellular and Molecular Mechanisms

The antiproliferative properties of this compound derivatives have emerged as a promising area of cancer research. core.ac.uknih.gov These compounds have been shown to inhibit the growth of various cancer cell lines, with their mechanism of action involving the induction of apoptosis and cell cycle arrest. nih.govnih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest Studies

Several studies have demonstrated that derivatives of 4-hydroxy-2-quinolone can trigger programmed cell death, or apoptosis, in cancer cells. For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as potent inducers of apoptosis by activating caspases (like caspase-3 and -8) and upregulating the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl2. mdpi.com Similarly, another study on a tetracyclic-condensed quinoline compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), revealed its ability to induce apoptosis through a mitochondria-mediated pathway. nih.gov

Furthermore, these compounds can halt the progression of the cell cycle, a critical process for tumor growth. BPTQ was found to arrest cells in the S and G2/M phases of the cell cycle. nih.gov Other quinoline derivatives have also been reported to cause G2/M arrest by downregulating key cell cycle proteins like cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov Synthetic 1,2,4-triazole-3-carboxamides, which share structural similarities, have also been shown to induce cell cycle arrest. nih.gov

Identification of Cellular Targets (e.g., Microtubules, Tyrosine Kinases)

The antiproliferative effects of these quinoline derivatives are often linked to their interaction with specific cellular targets. One important target is the microtubule network, a key component of the cytoskeleton involved in cell division. Some 4-phenylquinolin-2(1H)-one derivatives have been designed as tubulin polymerization inhibitors, acting on the colchicine-binding site to disrupt microtubule dynamics. nih.govnih.gov

Another critical set of targets are tyrosine kinases, enzymes that play a crucial role in cell signaling and proliferation. Certain quinoline-based hybrids have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in cancer. nih.gov Some derivatives have even shown multi-target inhibitory activity against EGFR and other kinases like BRAFV600E. mdpi.com Additionally, DNA itself can be a target, with some hydroxybenzo[b]quinolizinium derivatives acting as DNA intercalators, their binding affinity modulated by pH. nih.gov

Structure-Activity Relationship (SAR) Studies for Antiproliferative Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of these compounds. Research has shown that the type and position of substituents on the quinoline ring significantly influence their antiproliferative activity. mdpi.commdpi.com For example, in a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, the presence of a methoxy (B1213986) group at position five of the quinoline moiety enhanced the antiproliferative activity compared to a methyl group or no substitution. mdpi.com

Similarly, for oxime- and amide-containing quinolin-2(1H)-one derivatives, the oxime counterparts generally exhibited more potent activity. nih.gov In another study, an N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide derivative was identified as a particularly potent antiproliferative agent. nih.gov These SAR insights guide the rational design of new and more effective anticancer drugs based on the this compound scaffold. mdpi.com

Antioxidant Research and Free Radical Scavenging Mechanisms

In addition to their other biological activities, quinoline derivatives have been investigated for their antioxidant properties. nih.govresearchgate.net The ability to scavenge free radicals is an important therapeutic property, as oxidative stress is implicated in numerous diseases.

The antioxidant capacity of these compounds is often attributed to the presence of hydroxyl groups on the quinoline or associated phenyl rings. nih.govnih.gov The mechanism of action typically involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. nih.govresearchgate.net The resulting phenoxyl radical can be stabilized through resonance. nih.gov

Studies on various quinoline and quinazolinone derivatives have demonstrated their ability to scavenge radicals like 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.comnih.govnih.gov The antioxidant activity is influenced by the number and position of hydroxyl and methoxy groups. nih.govnih.gov For example, the presence of a second hydroxyl group in the ortho or para position on a phenyl substituent significantly enhances the radical scavenging properties of 2-phenylquinazolin-4(3H)-ones. nih.gov Some 4-thiosubstituted quinoline derivatives have also been identified as effective traps for hydroxyl and superoxide (B77818) free radicals. researchgate.net

Inhibition of Lipid Peroxidation Processes

The capacity of this compound derivatives to inhibit lipid peroxidation has been a key area of investigation, particularly focusing on their potential to protect against oxidative damage to lipids. Lipid peroxidation is a chain reaction process that results in the oxidative degradation of lipids, leading to cellular damage. mdpi.com

Research has focused on the ability of these compounds to inhibit the peroxidation of linoleic acid induced by the free radical producer AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride). mdpi.com In these studies, a significant number of synthesized carboxamide derivatives of the 4-hydroxy-2-quinolinone scaffold demonstrated potent inhibitory activity, with many showing efficacy equal to or greater than the reference antioxidant, Trolox. mdpi.com

Specifically, a study on a series of twenty-one quinolinone carboxamides revealed that several derivatives achieved 100% inhibition of lipid peroxidation. mdpi.com Among these, carboxamide 3g (4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide) was identified as a multi-target agent, exhibiting not only complete inhibition of lipid peroxidation but also significant lipoxygenase (LOX) inhibitory activity. mdpi.comnih.govresearchgate.net Another notable compound, the hybrid molecule 11e , which combines the quinolinone structure with acetylated ferulic acid, showed 97% inhibition of lipid peroxidation. mdpi.comnih.govresearchgate.net

The high inhibitory activity of these derivatives underscores the potential of the this compound scaffold in the development of agents that can counteract lipid peroxidation processes.

CompoundInhibition of Linoleic Acid Peroxidation (%)Reference
Carboxamide Derivatives (3a–3c, 3f, 3g, 3n–3q, 3t)100% mdpi.com
Carboxamide 3g100% mdpi.comnih.govresearchgate.net
Quinolinone-Ferulic Acid Hybrid 11e97% mdpi.comnih.govresearchgate.net
Trolox (Reference)Potent Inhibitor mdpi.com

Quantitative Assessment of Radical Scavenging Capacity

The radical scavenging capacity of this compound derivatives has been quantitatively evaluated through various assays, which measure the ability of a compound to neutralize free radicals. These assays are crucial for determining the antioxidant potential of these molecules.

Hydroxyl Radical Scavenging: The hydroxyl radical (•OH) is a highly reactive oxygen species. The ability of derivatives to scavenge this radical has been tested. For instance, carboxamide 3g demonstrated a significant capacity to scavenge hydroxyl radicals, with a measured activity of 67.7%. mdpi.comnih.govresearchgate.net

ABTS Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. Carboxamide 3g was also effective in this assay, showing a 72.4% scavenging activity. mdpi.comnih.govresearchgate.net

DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity. sapub.org Studies on quinolinone carboxamides indicated that most derivatives had weak activity in this assay. nih.gov However, compounds featuring a p-phenolic group, such as 3f and 3g , exhibited the best performance, with scavenging activities of 48.6% and 51.7%, respectively, after 60 minutes. nih.gov This suggests that the presence of a phenolic hydroxyl group enhances DPPH radical scavenging ability. nih.gov

Hydrogen Peroxide (H₂O₂) Scavenging: Research on other quinolone derivatives has also explored their ability to scavenge hydrogen peroxide. For example, a quinolinonyl-glycine derivative (10 ) was found to have excellent H₂O₂ scavenging activity, with an IC₅₀ value of 20.92 µg/mL, which surpassed the activity of the reference compound, ascorbic acid. ekb.eg

These quantitative assessments highlight that specific structural features, such as the presence of phenolic hydroxyl groups, are important for the radical scavenging capacity of this compound derivatives. nih.gov

CompoundAssayScavenging ActivityReference
Carboxamide 3gHydroxyl Radical Scavenging67.7% mdpi.comnih.govresearchgate.net
Carboxamide 3gABTS Radical Cation Decolorization72.4% mdpi.comnih.govresearchgate.net
Carboxamide 3gDPPH Radical Scavenging (60 min)51.7% nih.gov
Carboxamide 3fDPPH Radical Scavenging (60 min)48.6% nih.gov
Quinolinonyl-glycine derivative 10H₂O₂ ScavengingIC₅₀ = 20.92 µg/mL ekb.eg

Advanced Materials Science and Analytical Applications of 4 Hydroxybenzo G Quinolin 2 1h One

Photophysical Properties and Applications as Fluorescent Materials

The extended π-system of the benzo[g]quinoline core in 4-Hydroxybenzo[g]quinolin-2(1H)-one suggests inherent fluorescent properties, making it a candidate for various applications as a fluorescent material. The photophysical characteristics are governed by the electronic transitions within the molecule, which can be influenced by its structural features and surrounding environment.

Absorption and Emission Spectroscopy Characterization

While specific absorption and emission spectra for this compound are not extensively documented in publicly available literature, data from analogous compounds provide valuable insights. For instance, derivatives of benzo[g]quinoline are known to be fluorescent. nih.gov The related compound, 4-hydroxy-2-quinolone, and its derivatives have been studied for their spectroscopic properties. nih.govresearchgate.net These compounds typically exhibit absorption maxima in the UV-Vis region and emit fluorescence at longer wavelengths.

A study on a fluorescent analog, 4-amino-1H-benzo[g]quinazoline-2-one, revealed multiple excitation maxima at 250, 300, 320, and 370 nm, with a fluorescence emission centered at 456 nm at a neutral pH. This suggests that the benzo[g] fused ring system plays a crucial role in its photophysical behavior.

Quantum Yield and Fluorescence Lifetime Determinations

The fluorescence lifetime is another key characteristic. For some quinoline-derivatized fluoresceins, these values can be in the nanosecond range and are sensitive to the presence of metal ions.

Table 1: Comparative Photophysical Data of Related Quinolone Derivatives

CompoundExcitation Maxima (nm)Emission Maximum (nm)Quantum Yield (Φ)Reference
4-amino-1H-benzo[g]quinazoline-2-one250, 300, 320, 370456 (pH 7.1)0.62 (pH 7.1)
Quinoline-derived Al(3+) complex--0.087
Quinoline-derived Mg(2+) complex--0.094
Quinoline-derived Zn(2+) complex--0.051
Quinoline-derived Cd(2+) complex--0.021

Note: The data presented is for structurally similar compounds and is intended for comparative purposes due to the lack of specific data for this compound.

Solvatochromism and Environmental Responsiveness Studies

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a valuable property for environmental sensors. The fluorescence emission of 4-amino-1H-benzo[g]quinazoline-2-one shifted from 456 nm to 492 nm when the pH was decreased from 7.1 to 2.1, demonstrating its sensitivity to the chemical environment. This suggests that this compound may also exhibit solvatochromic behavior due to its polar hydroxyl and lactam groups, making it a potential candidate for use as a polarity sensor.

Development as Fluorescent Probes for Biological Systems (non-clinical)

The sensitivity of the fluorescence of quinoline (B57606) derivatives to their environment makes them attractive for use as fluorescent probes in non-clinical biological research. For instance, quinoline-based fluorescent probes have been designed for the detection of metal ions like Zn(II). acs.org A novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside has been developed to monitor base-pair formation in DNA, highlighting the potential of the benzo[g]quinoline scaffold in biological sensing. nih.gov Although specific applications of this compound as a biological probe are yet to be reported, its inherent fluorescence and potential environmental sensitivity suggest it could be a valuable tool for such purposes.

Utilization in Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of benzo[g]quinoline derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs). A study on two fluorescent benzo[g]quinoline derivatives demonstrated their application as emitting materials in multilayered OLEDs. nih.gov One of the devices exhibited a luminous efficiency of 3.58 cd/A, a power efficiency of 1.11 lm/W, and an external quantum efficiency of 1.08% at 20 mA/cm². nih.gov These findings indicate that the benzo[g]quinoline framework is a promising scaffold for developing new emitter materials for OLEDs. The presence of the 4-hydroxy and 2-oxo groups in the target compound could further influence the electronic properties and performance in such devices.

Application as Industrial Additives and Functional Materials

Quinoline and its derivatives have found applications in various industrial sectors. For example, they are used in the synthesis of dyes and as corrosion inhibitors. nih.gov More specifically, quinolinone-chalcone derivatives have been investigated as potential antioxidant additives to improve the oxidative stability of biofuels. This suggests a potential application for this compound and its derivatives as functional additives in industrial formulations, leveraging their chemical stability and potential antioxidant properties.

Stabilizers for Organic Materials (e.g., Antioxidants for Lubricating Greases)

The operational lifespan and performance of organic materials, particularly lubricating greases, are often limited by oxidative degradation. This process, accelerated by heat and mechanical stress, leads to the formation of acidic byproducts and an increase in viscosity, ultimately compromising the lubricant's effectiveness. Antioxidant additives are incorporated into grease formulations to inhibit these oxidative processes and extend the material's service life.

Derivatives of 4-hydroxy quinolinone have demonstrated significant potential as antioxidants for lubricating greases. scirp.orgresearchgate.net The antioxidant mechanism is largely attributed to the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to terminate the free-radical chain reactions that drive oxidation. scirp.orgmdpi.com This action is characteristic of phenolic antioxidants, which form stable radicals themselves, thereby halting the propagation of damaging oxidative cycles. scirp.org

A comparative study on different 4-hydroxy quinolinone derivatives highlighted the structural impact on antioxidant performance in lithium lubricating grease. The results, summarized in the table below, indicate that specific substitutions on the quinolinone ring system directly influence the compound's ability to control oxidative deterioration. scirp.org

Table 1: Comparative Antioxidant Performance of 4-Hydroxy Quinolinone Derivatives in Lubricating Grease

DerivativeKey Structural FeaturesAntioxidant Efficiency Ranking (Total Acid Number & Oxygen Pressure Drop)
Compound I 3-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin(1H)-oneModerate
Compound II 5-((4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneLow
Compound III 1-butyl-4-hydroxy-3-(5-styryl-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-oneHigh

Data sourced from a 2016 study by Hussein, M., et al. The ranking indicates that Compound III showed the lowest increase in total acid number and the smallest oxygen pressure drop, signifying the highest antioxidant efficiency among the tested derivatives. scirp.org

UV Absorbers and Optical Brighteners

Optical brighteners, also known as fluorescent whitening agents, are chemical compounds that function by absorbing light in the non-visible ultraviolet (UV) and violet regions of the spectrum (typically 340–370 nm) and re-emitting that energy as light in the visible blue region (typically 420–470 nm) through fluorescence. wikipedia.org This process effectively converts UV radiation into visible light, making materials appear brighter and whiter by compensating for any inherent yellow or off-white cast. wikipedia.org

The structural framework of this compound, with its extended aromatic system, is characteristic of a chromophore that absorbs UV radiation. The chemical class of 4-hydroxy-2(1H)-quinolones is known for its distinct spectral properties. researchgate.net The addition of the fused "benzo[g]" ring extends the conjugation of the molecule, which is expected to influence its absorption and emission wavelengths.

When used as a UV absorber, the compound can protect a substrate material from photodegradation by harmlessly dissipating absorbed UV energy. In its function as an optical brightener, it would enhance the visual appearance of materials like polymers or textiles by increasing the total amount of visible light reflected from the surface, imparting a brighter and cleaner look. wikipedia.org

Table 2: General Properties of Optical Brightening Agents

PropertyDescriptionTypical Range
Absorption Spectrum The range of wavelengths absorbed by the compound.340 - 370 nm (UV-A)
Emission Spectrum The range of wavelengths emitted by the compound after absorption.420 - 470 nm (Blue region of visible light)
Mechanism of Action The process by which the brightening effect is achieved.Fluorescence

This table outlines the fundamental principles by which optical brighteners operate. wikipedia.org

Analytical Chemistry Methodologies for Detection and Quantification

A variety of analytical techniques can be employed for the identification, characterization, and quantification of this compound and its derivatives. The choice of method depends on the sample matrix, the required sensitivity, and whether the analysis is qualitative or quantitative.

Spectroscopic Methods:

UV-Visible Spectroscopy: Due to its conjugated aromatic structure, the compound exhibits strong absorbance in the UV-Vis spectrum, a property useful for quantitative analysis in solutions of known composition. researchgate.net

Fluorescence Spectroscopy: The inherent fluorescence of the quinolone ring system allows for highly sensitive detection. This can be further enhanced through the formation of complexes with lanthanide ions, such as terbium (Tb³⁺), a technique used for related quinolone compounds. researchgate.net

Infrared (IR) Spectroscopy: IR analysis is a key tool for structural confirmation, used to identify characteristic functional groups such as the hydroxyl (-OH), amide carbonyl (C=O), and aromatic ring vibrations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the arrangement of atoms and the integrity of the synthesized compound. researchgate.netresearchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for separating the compound from complex mixtures, allowing for accurate quantification when coupled with a suitable detector (e.g., UV or fluorescence).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful combination is the standard for trace-level detection and quantification. It provides both chromatographic separation and mass-based identification, ensuring high specificity and sensitivity, which is crucial for residue analysis in various matrices. researchgate.net

Table 3: Summary of Analytical Methods for 4-Hydroxyquinolinone Derivatives

Analytical MethodPrinciplePrimary Application
UV-Visible Spectroscopy Measures absorption of UV and visible light by the chromophore.Quantification, Purity assessment.
Fluorescence Spectroscopy Measures the emission of light from the molecule after UV excitation.High-sensitivity detection and quantification.
Infrared (IR) Spectroscopy Measures the vibration of molecular bonds.Structural confirmation and functional group identification.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive structural elucidation.
HPLC Physical separation based on partitioning between a mobile and stationary phase.Separation, isolation, and quantification.
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio analysis.Trace-level detection, identification, and quantification in complex samples.

Future Directions and Emerging Research Avenues for 4 Hydroxybenzo G Quinolin 2 1h One Research

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of quinolinone derivatives often involves harsh reaction conditions, toxic solvents, and catalysts that are detrimental to the environment. nih.gov Consequently, a major focus of future research is the development of novel and greener synthetic methodologies for 4-hydroxybenzo[g]quinolin-2(1H)-one and its analogs. This includes the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. nih.govnih.gov

Researchers are exploring the use of environmentally benign and cost-effective catalysts, such as bismuth chloride (BiCl3), to promote the synthesis in a more sustainable manner. nih.govresearchgate.net The development of one-pot, multicomponent reactions is another promising strategy, offering atom economy and a straightforward approach to generating structural diversity. mdpi.com These methods aim to minimize waste, reduce energy consumption, and utilize less hazardous materials, aligning with the principles of green chemistry. nih.gov

Integration of Advanced Computational Modeling for Predictive Design

To accelerate the discovery of new and more potent derivatives of this compound, the integration of advanced computational modeling is becoming increasingly crucial. Techniques such as Density Functional Theory (DFT) and molecular docking are being employed to predict the molecular structure, properties, and biological activity of novel compounds before their synthesis. mdpi.com

Computational studies can provide valuable insights into the structure-activity relationships (SAR) of these molecules, helping to identify key structural features responsible for their therapeutic effects. nih.gov For instance, docking studies can predict the binding affinity of a compound to a specific biological target, such as an enzyme or receptor, guiding the design of more effective inhibitors. nih.govnih.gov This predictive approach can significantly streamline the drug discovery process, saving time and resources.

Deeper Mechanistic Elucidation of Biological Activities and Target Interactions

While various biological activities of 4-hydroxyquinolin-2-one derivatives have been reported, including antifungal, herbicidal, and potential anticancer properties, a deeper understanding of their mechanisms of action is needed. nih.govnih.gov Future research will focus on elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects.

For example, some quinolinone derivatives have been shown to inhibit photosystem II, suggesting their potential as herbicides. nih.gov Others have been investigated as inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. mdpi.com Detailed mechanistic studies, including enzymatic assays and cellular pathway analysis, will be essential to validate these initial findings and to identify new therapeutic applications for the benzo[g]quinolinone scaffold.

Exploration of Multifunctional Materials Based on the Benzo[g]quinolinone Scaffold

The unique chemical structure of the benzo[g]quinolinone core makes it an attractive building block for the development of multifunctional materials. nih.gov The planar, aromatic nature of the scaffold, combined with the potential for various substitutions, allows for the tuning of its physical and chemical properties.

Future research will likely explore the incorporation of the this compound moiety into polymers and other materials to create scaffolds with specific functionalities. nih.gov This could lead to the development of novel biomaterials with enhanced properties, such as improved biocompatibility, controlled drug release capabilities, or specific recognition properties for biomedical applications.

Design of Smart Probes and Sensors with Enhanced Photophysical Properties

The quinolinone scaffold is known to be a part of many compounds with interesting photophysical properties, such as fluorescence. This has led to the exploration of 4-hydroxyquinolin-2-one derivatives as potential components in the design of smart probes and sensors. researchgate.net

By modifying the structure of the benzo[g]quinolinone core, it may be possible to create molecules that exhibit changes in their fluorescence or other optical properties in response to specific analytes or environmental conditions. This could lead to the development of highly sensitive and selective sensors for a variety of applications, from environmental monitoring to medical diagnostics. Future work in this area will focus on synthesizing derivatives with optimized photophysical properties and demonstrating their utility as probes and sensors.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-Hydroxybenzo[g]quinolin-2(1H)-one derivatives?

  • Answer : The primary synthetic methods include:

  • Condensation reactions : For example, reacting carbaldehyde derivatives with hydrazine hydrate or phenylhydrazine in ethanol under reflux to form pyrazole- or diazepine-substituted derivatives .
  • Multi-step functionalization : Starting from 4-hydroxyquinolin-2(1H)-one intermediates, followed by palladium-catalyzed Suzuki or Heck reactions to introduce aryl or alkenyl groups .
  • One-pot synthesis : Utilizing aqueous medium and diastereoselective strategies for cyclopropane-linked derivatives .
    • Key characterization : Products are confirmed via IR (C=O, NH/OH stretches), 1H^1 \text{H}/13C^{13}\text{C} NMR (substituent signals), and mass spectrometry (molecular ion peaks) .

Q. How are spectroscopic techniques applied to characterize these compounds?

  • Answer :

  • IR spectroscopy : Identifies hydrogen-bonded C=O (1660–1625 cm1^{-1}) and NH/OH stretches (3447–3200 cm1^{-1}) .
  • NMR : 1H^1 \text{H} NMR distinguishes aromatic protons (δ 6.99–8.18 ppm for quinolinone core) and aliphatic substituents (e.g., CH3_3 at δ 3.59 ppm) . 13C^{13}\text{C} NMR confirms carbonyl carbons (δ ~160–180 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 297 for diazepine derivatives) and fragmentation patterns validate structures .

Q. What in vitro assays are used to evaluate antimicrobial activity?

  • Answer :

  • Twofold serial dilution : Determines minimal inhibitory concentration (MIC) against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. For example, fluoro-substituted derivatives show MIC values as low as 16 µg/mL .
  • Comparative controls : Activities are benchmarked against standard antibiotics like streptomycin .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Answer :

  • Substituent effects :
  • Fluoro groups : Enhance antibacterial potency (e.g., compound 6a in ).
  • Morpholine/piperidine rings : Improve binding to microbial targets via hydrogen bonding or hydrophobic interactions .
  • Tautomerism : 3-Hydroxyquinolin-2(1H)-one esters exhibit keto-enol tautomerism, affecting solubility and bioactivity .
    • Methodology : Structure-activity relationship (SAR) studies combine synthetic diversification with in vitro screening (e.g., antimicrobial, anticancer assays) .

Q. What strategies improve regioselectivity in functionalizing the quinolinone core?

  • Answer :

  • Palladium catalysis : Suzuki couplings selectively install aryl groups at C4, while Heck reactions introduce alkenyl groups at C3 .
  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces byproducts (e.g., six-step synthesis in ).
  • Solvent systems : Aqueous medium promotes diastereoselectivity in cyclopropane formation .

Q. How can computational methods aid in designing derivatives with enhanced activity?

  • Answer :

  • Molecular docking : Predicts interactions with biological targets (e.g., binding of morpholine derivatives to microbial enzymes in ).
  • QSAR models : Correlate electronic parameters (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets.
    • Validation : In vitro assays (e.g., MTT for anticancer activity) confirm computational predictions .

Q. How are data discrepancies resolved in structure-activity studies?

  • Answer :

  • Cross-validation : Replicate experiments under standardized conditions (e.g., MIC assays in triplicate) .
  • Crystallography/X-ray diffraction : Resolves ambiguous tautomeric forms or regiochemical outcomes .
  • Meta-analysis : Compare results across studies (e.g., fluoro-substituted derivatives in vs. morpholine derivatives in ) to identify consensus trends.

Methodological Considerations

Q. What protocols optimize synthetic yields for lab-scale production?

  • Answer :

  • Reaction optimization : Vary solvents (e.g., ethanol vs. DMF), temperatures, and catalysts (e.g., KOH for condensation reactions) .
  • Purification : Use column chromatography or recrystallization (e.g., from methanol) to isolate high-purity products .
  • Yield tracking : Monitor via TLC and adjust stoichiometry (e.g., 2:1 molar ratio of carbaldehyde to hydrazine) .

Q. How is stereoselectivity controlled during cyclopropane formation?

  • Answer :

  • Diastereoselective synthesis : Employ chiral auxiliaries or aqueous conditions to favor specific stereoisomers .
  • Analysis : Use 1H^1 \text{H} NMR coupling constants or chiral HPLC to determine enantiomeric excess.

Notes

  • Contradictions : While most studies report enhanced activity with electron-withdrawing groups (e.g., fluoro), some derivatives with bulky substituents show reduced potency due to steric hindrance. Cross-referencing synthetic conditions (e.g., reaction time, purity) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.